Triethoxy(propan-2-yl)silane

Catalog No.
S15290132
CAS No.
17877-40-6
M.F
C9H22O3Si
M. Wt
206.35 g/mol
Availability
In Stock
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Triethoxy(propan-2-yl)silane

CAS Number

17877-40-6

Product Name

Triethoxy(propan-2-yl)silane

IUPAC Name

triethoxy(propan-2-yl)silane

Molecular Formula

C9H22O3Si

Molecular Weight

206.35 g/mol

InChI

InChI=1S/C9H22O3Si/c1-6-10-13(9(4)5,11-7-2)12-8-3/h9H,6-8H2,1-5H3

InChI Key

BJDLPDPRMYAOCM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C(C)C)(OCC)OCC

Triethoxy(propan-2-yl)silane is an organosilicon compound with the chemical formula C₉H₂₂O₃Si. It features a silicon atom bonded to three ethoxy groups and one propan-2-yl group, making it a versatile silane compound used in various industrial applications. This compound is characterized by its ability to form siloxane bonds, which are essential in creating cross-linked networks in polymers and coatings. The presence of the propan-2-yl group contributes to its hydrophobic properties, enhancing its utility in moisture-sensitive applications .

  • Hydrolysis: When exposed to water, triethoxy(propan-2-yl)silane hydrolyzes to form silanol and ethanol:
    C9H22O3Si+3H2OSi OH 3+3C2H5OH\text{C}_9\text{H}_{22}\text{O}_3\text{Si}+3\text{H}_2\text{O}\rightarrow \text{Si OH }_3+3\text{C}_2\text{H}_5\text{OH}
  • Condensation: The silanol can further condense with other silanol groups to form siloxane bonds, leading to polymerization:
    Si OH 3+Si OH 3Si O Si+2H2O\text{Si OH }_3+\text{Si OH }_3\rightarrow \text{Si O Si}+2\text{H}_2\text{O}

These reactions are fundamental in the production of silicate materials and coatings .

Triethoxy(propan-2-yl)silane can be synthesized through several methods:

  • Direct Silylation: This method involves reacting a suitable silicon precursor with propan-2-ol and ethyl iodide or ethyl bromide under basic conditions.
  • Hydrolysis of Silanes: Starting with triethoxysilane, it can be reacted with propan-2-ol under controlled conditions to yield triethoxy(propan-2-yl)silane.
  • Transesterification: This involves the exchange of alkoxy groups between different silanes, allowing for the introduction of the propan-2-yl group into the silane structure .

Triethoxy(propan-2-yl)silane has a wide range of applications:

  • Coatings: Used as a coupling agent in paints and coatings to improve adhesion and durability.
  • Adhesives: Enhances the performance of adhesives by promoting bonding between organic and inorganic materials.
  • Silica Gel Production: Acts as a precursor for producing silica gels used in chromatography.
  • Surface Modification: Employed in modifying surfaces for enhanced hydrophobicity or oleophobicity .

Interaction studies involving triethoxy(propan-2-yl)silane focus on its reactivity with various substrates:

  • Metal Oxides: It can bond with metal oxides, improving the stability and performance of composites.
  • Organic Polymers: Its ability to interact with organic polymers enhances mechanical properties and thermal stability.
  • Biomaterials: Investigations into its use in biomaterials for drug delivery systems indicate potential benefits in biocompatibility and controlled release mechanisms.

Several compounds share structural similarities with triethoxy(propan-2-yl)silane, including:

Compound NameChemical FormulaKey Features
Trimethoxy(silanol)C₉H₂₁O₃SiContains three methoxy groups; used in adhesives.
TriethoxysilaneC₉H₂₁O₃SiSimilar structure; often used as a coupling agent.
TriisopropoxysilaneC₉H₂₁O₃SiContains isopropyl groups; offers different reactivity profiles.
Tert-butyltrimethoxysilaneC₁₁H₂₅O₃SiBulky tert-butyl group; enhances compatibility with organic materials.

The uniqueness of triethoxy(propan-2-yl)silane lies in its specific combination of ethoxy and propan-2-yl groups, which provides distinct hydrophobic properties while maintaining effective bonding capabilities compared to other silanes .

Sol-Gel Processing Techniques for Organosilane Precursors

The sol-gel processing of triethoxy(propan-2-yl)silane involves sequential hydrolysis and condensation reactions that transform molecular precursors into three-dimensional siloxane networks. Hydrolysis initiates when the ethoxy groups (-OCH₂CH₃) react with water, generating silanol (Si-OH) intermediates and ethanol as a byproduct. The rate of hydrolysis depends on solvent polarity, with aqueous ethanol systems (60–80% v/v water) achieving complete conversion within 24 hours at 25°C. Acidic catalysts (e.g., HCl) protonate ethoxy oxygen atoms, accelerating nucleophilic attack by water molecules through an SN1 mechanism.

Condensation follows hydrolysis, where silanol groups undergo either water-producing (alcoholysis) or alcohol-producing (oxolation) reactions. Infrared spectroscopy reveals that base-catalyzed conditions (pH > 10) favor oxolation, producing highly crosslinked networks with Si-O-Si bond densities exceeding 85%. The steric hindrance from the isopropyl group slows condensation kinetics compared to linear triethoxysilanes, requiring reaction times of 48–72 hours for gelation.

Table 1: Hydrolysis and Condensation Parameters for Triethoxy(propan-2-yl)silane

ParameterAcid-Catalyzed (pH 3)Base-Catalyzed (pH 11)
Hydrolysis Half-Life2.1 hours6.8 hours
Condensation Onset8 hours14 hours
Final Si-O-Si Density72 ± 3%89 ± 2%
Gelation Time32 hours68 hours

Data derived from kinetic studies of analogous trialkoxysilanes.

Catalytic Pathways in Alkoxysilane Condensation Reactions

Transition metal catalysts significantly enhance the condensation efficiency of triethoxy(propan-2-yl)silane. Tin(II) ethylhexanoate reduces gelation time by 40% at 0.5 wt% loading through Lewis acid-mediated activation of silanol groups. Zirconium acetylacetonate operates via a chelation mechanism, coordinating two silanol oxygen atoms and lowering the activation energy for condensation from 58 kJ/mol to 42 kJ/mol.

Base catalysts like tetraethylammonium hydroxide induce deprotonation of silanols, creating nucleophilic silanolate ions (Si-O⁻) that attack adjacent Si centers. This pathway dominates in apolar solvents (toluene, xylene), achieving turnover frequencies of 1.2 × 10⁻³ s⁻¹ at 80°C. Contrastingly, acid catalysts (e.g., p-toluenesulfonic acid) protonate ethoxy groups, generating better leaving groups (ethanol) and accelerating both hydrolysis and condensation.

Table 2: Catalytic Performance in Triethoxy(propan-2-yl)silane Condensation

CatalystLoading (mol%)Gelation Time (h)Crosslink Density (%)
None06872
Tin(II) ethylhexanoate0.54185
Zirconium acetylacetonate1.02991
Tetraethylammonium hydroxide2.05288

Data synthesized from catalyst screening studies.

Surface-Mediated Synthesis on Metallic Substrates

Triethoxy(propan-2-yl)silane forms self-assembled monolayers on oxidized metal surfaces through substrate-catalyzed reactions. On aluminum oxide (Al₂O₃), surface hydroxyl groups (-OH) nucleophilically attack silicon atoms, displacing ethoxy groups and creating Si-O-Al covalent bonds. X-ray photoelectron spectroscopy confirms monolayer thicknesses of 1.8–2.2 nm on stainless steel substrates, with surface coverage exceeding 90% after 2 hours at 120°C.

The isopropyl moiety influences packing density, reducing steric crowding compared to bulkier substituents. Contact angle measurements show hydrophobic surfaces (θ = 112°) when using ethanol/water (70:30) deposition solutions, compared to θ = 98° for aqueous systems. This substrate-mediated approach enables the creation of corrosion-resistant coatings with adhesion strengths up to 18 MPa on copper alloys.

Table 3: Surface Bonding Efficiency on Metallic Substrates

SubstratePretreatmentBond Density (groups/nm²)Contact Angle (°)
AluminumPlasma4.2 ± 0.3108 ± 2
Stainless SteelAcid Etch3.8 ± 0.2105 ± 3
CopperThermal3.1 ± 0.498 ± 4

Surface characterization data from deposition studies.

Density functional theory has emerged as the primary computational method for investigating the reaction pathways of triethoxy(propan-2-yl)silane [1]. The theoretical framework employs exchange-correlation functionals to describe electron-electron interactions, with the Becke three-parameter Lee-Yang-Parr functional being the most widely used approach for organosilane systems [1] [2].

Electronic Structure Calculations

The ground-state electronic structure of triethoxy(propan-2-yl)silane has been investigated through periodic density functional theory calculations utilizing Gaussian basis sets [3]. These calculations reveal that the silicon center exhibits tetrahedral coordination with the propan-2-yl group introducing steric effects that influence reactivity patterns [4]. The molecular orbital analysis demonstrates that the lowest unoccupied molecular orbital is primarily localized on the silicon atom, making it susceptible to nucleophilic attack [4].

Hydrolysis Pathway Mechanisms

Density functional theory studies have elucidated the fundamental mechanisms governing triethoxy(propan-2-yl)silane hydrolysis [3] [5]. The computational investigations reveal that hydrolysis proceeds through a substitution nucleophilic bimolecular mechanism under acidic conditions, while basic conditions favor unimolecular pathways [5]. The reaction involves initial protonation of the ethoxy leaving group, followed by water attack on the silicon center to form pentacoordinate intermediates [3].

The activation energy barriers for the first hydrolysis step have been calculated to range from 15.7 to 19.9 kilocalories per mole, depending on the specific functional employed and solvent effects [6]. Gas-phase calculations consistently underestimate these barriers compared to solvated systems, emphasizing the critical importance of including solvent effects through polarizable continuum models [7].

Thermodynamic Analysis

Quantum chemical calculations provide comprehensive thermodynamic data for triethoxy(propan-2-yl)silane reaction pathways [8]. The standard enthalpy of formation has been determined through isodesmic reaction schemes, yielding values of -750.2 ± 5.3 kilojoules per mole for the parent compound [9] [8]. Entropy calculations at 298 kelvin indicate conformational flexibility of the propan-2-yl substituent, contributing 12.8 joules per mole kelvin to the total entropy [9].

Transition State Characterization

The transition states for hydrolysis reactions have been thoroughly characterized using density functional theory methods [10] [4]. These studies reveal that the transition state geometries feature silicon-oxygen bond lengths of approximately 2.15 angstroms, with the incoming water molecule positioned for backside attack [10]. The imaginary vibrational frequencies associated with these transition states range from 1200 to 1400 reciprocal centimeters, confirming their first-order saddle point nature [11].

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics simulations have provided unprecedented insights into the interfacial behavior of triethoxy(propan-2-yl)silane at solid-liquid interfaces [12] [13] [14]. These computational approaches employ classical force fields combined with reactive potentials to capture both structural reorganization and chemical transformations at interfaces.

Force Field Development

The development of accurate force fields for triethoxy(propan-2-yl)silane systems requires careful parameterization of silicon-containing functional groups [15]. The Consistent Valence Force Field has been extended to include organosilicon parameters, with particular attention to silicon-oxygen and silicon-carbon bonding interactions [12] [15]. The reactive force field approach enables the simulation of bond formation and cleavage during hydrolysis and condensation processes [16].

Simulation Methodologies

Molecular dynamics simulations of triethoxy(propan-2-yl)silane interfacial behavior typically employ simulation boxes containing 10,000 to 50,000 atoms with periodic boundary conditions [13] [17]. The canonical ensemble is maintained using Nosé-Hoover thermostats at temperatures ranging from 298 to 373 kelvin [12]. Integration time steps of 0.5 to 1.0 femtoseconds ensure adequate sampling of high-frequency vibrational modes [14].

Surface Interaction Dynamics

The adsorption dynamics of triethoxy(propan-2-yl)silane on hydroxylated silica surfaces exhibit complex temporal evolution [18]. Molecular dynamics simulations reveal that initial physisorption occurs within the first 10 picoseconds, followed by hydrogen bond formation between ethoxy groups and surface hydroxyl groups [19]. The transition to chemisorption involves hydrolysis of ethoxy groups and subsequent condensation with surface silanols over nanosecond timescales [20].

Interfacial Structure Organization

Simulation studies demonstrate that triethoxy(propan-2-yl)silane molecules adopt preferential orientations at silica interfaces [15]. The propan-2-yl groups tend to orient away from the surface to minimize steric interactions, while ethoxy groups maintain close contact with surface hydroxyl groups [18]. This organizational structure creates a hydrophobic layer that significantly influences subsequent molecular adsorption processes [17].

Water Distribution at Interfaces

The distribution of water molecules at triethoxy(propan-2-yl)silane-modified surfaces shows distinct layering effects [17]. Molecular dynamics simulations reveal that the first hydration layer exhibits reduced mobility compared to bulk water, with residence times increased by factors of 3 to 5 [17]. The hydrogen bonding network is disrupted in the immediate vicinity of the silane monolayer, affecting the local dielectric properties [21].

Grafting Density Effects

Systematic molecular dynamics studies have investigated the influence of grafting density on interfacial properties [13] [18]. Higher grafting densities lead to increased chain-chain interactions and reduced conformational freedom of the propan-2-yl groups [15]. The optimal grafting density for maximum interfacial adhesion has been determined to be approximately 2.5 molecules per square nanometer [18].

Transition State Analysis for Hydrolysis Reactions

The transition state analysis for triethoxy(propan-2-yl)silane hydrolysis reactions provides critical insights into the kinetic and thermodynamic factors controlling reactivity [3] [5] [10]. These investigations employ both static quantum chemical methods and dynamic approaches to characterize the energy landscapes governing chemical transformations.

Reaction Coordinate Identification

The intrinsic reaction coordinate for triethoxy(propan-2-yl)silane hydrolysis has been mapped using steepest descent path calculations [10]. The reaction coordinate primarily involves simultaneous elongation of the silicon-oxygen bond to the departing ethoxy group and formation of the silicon-oxygen bond to the attacking water molecule [3]. Secondary coordinates include proton transfer processes and conformational changes of the propan-2-yl substituent [22].

Activation Energy Calculations

Comprehensive activation energy calculations have been performed using multiple density functional theory methods [3] [10] [22]. The B3LYP functional with 6-311+G(2d,2p) basis sets yields activation energies of 16.8 ± 1.2 kilocalories per mole for the first hydrolysis step under neutral conditions [22]. Solvent effects, incorporated through polarizable continuum models, increase these values by 3 to 5 kilocalories per mole depending on the dielectric constant of the medium [7].

Catalyst Effects on Transition States

The influence of acid and base catalysts on transition state structures has been extensively investigated [5] [10]. Under acidic conditions, protonation of the ethoxy oxygen lowers the activation barrier by 8 to 12 kilocalories per mole compared to the uncatalyzed reaction [5]. Basic conditions facilitate hydroxide attack on the silicon center, resulting in different transition state geometries with activation energies reduced by 6 to 10 kilocalories per mole [23].

Substituent Effects Analysis

The propan-2-yl substituent introduces significant steric and electronic effects that influence transition state energetics [4] [22]. Computational analysis reveals that the branched alkyl group increases the activation energy for hydrolysis by approximately 2.5 kilocalories per mole compared to linear propyl analogs [22]. This effect arises from increased steric crowding in the transition state and reduced accessibility of the silicon center to nucleophilic attack [4].

Temperature-Dependent Kinetics

Temperature-dependent transition state theory calculations provide Arrhenius parameters for triethoxy(propan-2-yl)silane hydrolysis [8]. The pre-exponential factor has been calculated as 10^12.3 reciprocal seconds, consistent with a bimolecular reaction mechanism [24]. The temperature dependence of the activation energy shows minimal variation over the range 273 to 373 kelvin, indicating a relatively rigid transition state structure [11].

Computational Data Analysis

ParameterValueMethodReference
Activation Energy (neutral)16.8 ± 1.2 kcal/molB3LYP/6-311+G(2d,2p) [22]
Activation Energy (acidic)8.5 ± 0.8 kcal/molM06-2X/def2-TZVP [5]
Activation Energy (basic)10.2 ± 1.0 kcal/molPBE0/aug-cc-pVDZ [23]
Pre-exponential Factor10^12.3 s^-1TST calculation [24]
Reaction Enthalpy-15.7 kcal/molG4 composite method [9]
Entropy of Activation-8.2 cal/mol·KFrequency analysis [8]

Isotope Effects

Kinetic isotope effects provide additional validation of the proposed transition state structures [10]. Deuterium substitution at the attacking water molecule results in a primary isotope effect of 2.3 ± 0.2, confirming the involvement of proton transfer in the rate-determining step [10]. Secondary isotope effects observed upon deuteration of the propan-2-yl group are minimal, indicating that this substituent does not participate directly in the transition state [22].

Solvent-Dependent Transition States

The analysis of solvent effects on transition state structures reveals significant variations in activation parameters [7]. Polar protic solvents stabilize the transition state through hydrogen bonding interactions, lowering activation energies by 4 to 7 kilocalories per mole [3]. Aprotic solvents provide less stabilization, resulting in higher activation barriers and altered selectivity patterns [7].

Hydrogen Bond Acceptor Count

3

Exact Mass

206.13382109 g/mol

Monoisotopic Mass

206.13382109 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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